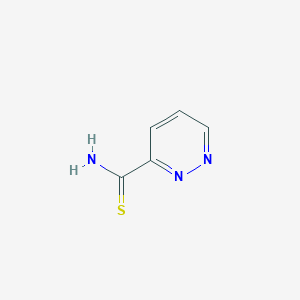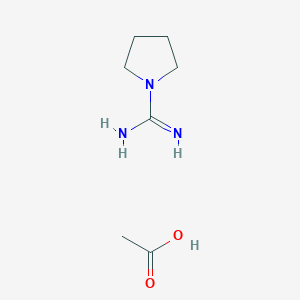
Acetato de pirrolidina-1-carboximidamida
Descripción general
Descripción
Pyrrolidine-1-carboximidamide acetate is a chemical compound with the molecular formula C₇H₁₅N₃O₂ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Aplicaciones Científicas De Investigación
Pyrrolidine-1-carboximidamide acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mecanismo De Acción
Target of Action
Pyrrolidine-1-carboximidamide acetate is a derivative of pyrrolidine alkaloids . These alkaloids have been shown to interact with a variety of targets, including various enzymes, receptors, and cellular structures . .
Mode of Action
Pyrrolidine alkaloids, in general, have been shown to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, and modulating enzymatic activity .
Pharmacokinetics
The molecular weight of pyrrolidine-1-carboximidamide acetate is 17321 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given the wide range of biological activities exhibited by pyrrolidine alkaloids , it is likely that Pyrrolidine-1-carboximidamide acetate may have diverse effects at the molecular and cellular level.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of many compounds .
Análisis Bioquímico
Biochemical Properties
Pyrrolidine-1-carboximidamide acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of pyrrolidine-1-carboximidamide acetate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
Pyrrolidine-1-carboximidamide acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of proteins involved in cell signaling, such as kinases and phosphatases, thereby modulating signal transduction pathways . Additionally, pyrrolidine-1-carboximidamide acetate can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of pyrrolidine-1-carboximidamide acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, pyrrolidine-1-carboximidamide acetate binds to specific sites on enzymes and proteins, leading to conformational changes that either enhance or inhibit their activity . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of various substrates . Additionally, pyrrolidine-1-carboximidamide acetate can modulate gene expression by binding to transcription factors and influencing their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrrolidine-1-carboximidamide acetate can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to pyrrolidine-1-carboximidamide acetate in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of pyrrolidine-1-carboximidamide acetate vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as enhancing metabolic activity and reducing inflammation . At high doses, pyrrolidine-1-carboximidamide acetate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
Pyrrolidine-1-carboximidamide acetate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions result in the formation of various metabolites that can be excreted from the body . Additionally, pyrrolidine-1-carboximidamide acetate can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, pyrrolidine-1-carboximidamide acetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments . The distribution of pyrrolidine-1-carboximidamide acetate within tissues can also be influenced by factors such as blood flow and tissue permeability . Once inside the cell, the compound can accumulate in certain organelles, affecting its activity and function .
Subcellular Localization
The subcellular localization of pyrrolidine-1-carboximidamide acetate is crucial for its activity and function. The compound is known to localize to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct pyrrolidine-1-carboximidamide acetate to its site of action . The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-1-carboximidamide acetate typically involves the reaction of pyrrolidine with cyanamide, followed by the addition of acetic acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are usually sufficient.
Solvent: Common solvents include water or ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid can be used to facilitate the reaction.
Industrial Production Methods: Industrial production of pyrrolidine-1-carboximidamide acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine-1-carboximidamide acetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides or amides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-1-carboxamide, while reduction can produce pyrrolidine-1-amine.
Comparación Con Compuestos Similares
- Pyrrolidine-2-carboximidamide acetate
- Pyrrolidine-1-carboxamide
- Pyrrolidine-2-one
Comparison: Pyrrolidine-1-carboximidamide acetate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to pyrrolidine-2-carboximidamide acetate, it has a different substitution pattern on the pyrrolidine ring, leading to variations in biological activity and chemical behavior.
Propiedades
IUPAC Name |
acetic acid;pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.C2H4O2/c6-5(7)8-3-1-2-4-8;1-2(3)4/h1-4H2,(H3,6,7);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMGRNLCRCULRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCN(C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride](/img/structure/B1418340.png)
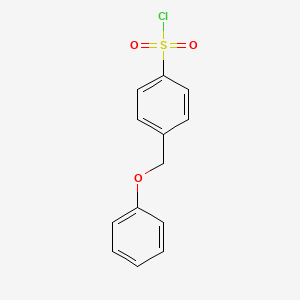
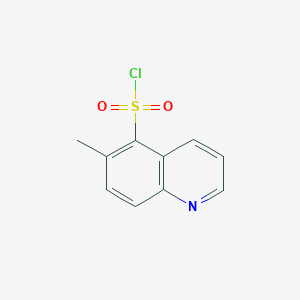
![5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B1418345.png)
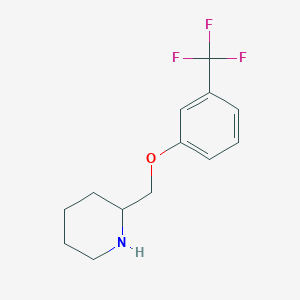
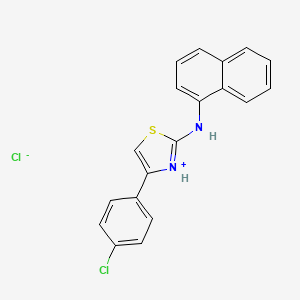
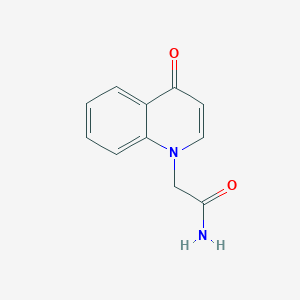
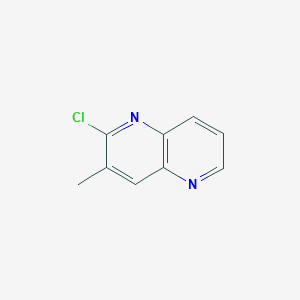
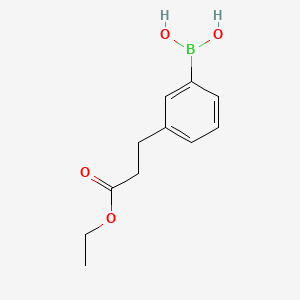
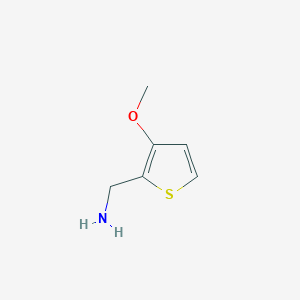
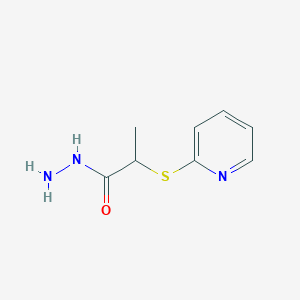
![5-(Trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B1418357.png)
![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)
